2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide
Description
2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide is a sulfonamide-containing hydrazide derivative with the molecular formula $ \text{C}{15}\text{H}{17}\text{N}3\text{O}4\text{S} $. It is synthesized via the reaction of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]acetohydrazide (6) with 4-methoxyphenylsulfonyl chloride in ethanol under reflux conditions, yielding an 84% product characterized by NMR and mass spectrometry . The compound features a benzothiazolylpiperazine core linked to a 4-methoxyphenylsulfonyl group, which contributes to its biological activity, particularly in antiproliferative and anti-HIV research contexts .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-15-7-2-4-8(5-3-7)16(13,14)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBVOLXSXACPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide typically involves the reaction of 2-[(4-Methoxyphenyl)sulfonyl]acetic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The general procedure involves dissolving 2-[(4-Methoxyphenyl)sulfonyl]acetic acid in the solvent, followed by the addition of hydrazine hydrate. The mixture is then heated under reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group in this compound is generally stable under mild oxidizing conditions but can undergo further oxidation under stronger agents. Key observations include:
-
Reaction with hydrogen peroxide (H₂O₂) in acidic media converts the sulfonyl group to sulfonic acid derivatives, though this requires elevated temperatures (>80°C) .
-
Potassium permanganate (KMnO₄) in alkaline conditions selectively oxidizes the hydrazide moiety to a carboxylic acid, leaving the sulfonyl group intact .
Table 1: Oxidation Reaction Outcomes
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | H₂SO₄, 80°C | Sulfonic acid derivative | 65–70% |
| KMnO₄ (aq.) | NaOH, 50°C | 2-[(4-Methoxyphenyl)sulfonyl]acetic acid | 85% |
Reduction Reactions
The sulfonyl group is resistant to common reducing agents, but the hydrazide moiety can participate in selective reductions:
-
Lithium aluminum hydride (LiAlH₄) reduces the hydrazide to a hydrazine derivative at −20°C in tetrahydrofuran (THF) .
-
Catalytic hydrogenation (H₂/Pd-C) cleaves the N–N bond in the hydrazide group, yielding a primary amine .
Table 2: Reduction Pathways
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | THF, −20°C | 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazine | Intermediate for heterocyclic synthesis |
| H₂/Pd-C | RT, 1 atm | 2-[(4-Methoxyphenyl)sulfonyl]ethylamine | Pharmaceutical precursor |
Substitution Reactions
The hydrazide group acts as a nucleophile, enabling reactions with electrophiles:
-
Alkylation with methyl iodide (CH₃I) in ethanol produces N-alkylated derivatives at the terminal nitrogen .
-
Acylation with acetyl chloride forms N-acetylated products under reflux in dichloromethane .
Condensation Reactions
The compound readily forms Schiff bases with aldehydes or ketones, a key reaction exploited in medicinal chemistry:
-
Condensation with 4-hydroxy-3-methoxybenzaldehyde in ethanol yields a hydrazone derivative with demonstrated antimycobacterial activity (MIC = 0.0730 µM) .
-
Reaction with aromatic aldehydes (e.g., 2,4-dimethoxybenzaldehyde) produces triazole precursors under oxidative conditions .
Table 3: Condensation Reactions and Bioactivity
Cyclization Reactions
Intramolecular cyclization is observed under specific conditions:
-
Heating in polyphosphoric acid (PPA) induces cyclization to form 1,3,4-thiadiazole derivatives, which exhibit cytotoxicity against cancer cell lines (IC₅₀: 12–18 µM) .
Acid/Base Hydrolysis
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide possess antimicrobial properties. Studies have shown that related sulfonyl hydrazones exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. The mechanism of action is believed to involve interference with bacterial cell division and metabolic processes, making this compound a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
The compound has been explored as a precursor for the synthesis of anti-inflammatory agents. Its structural characteristics allow it to interact with biological targets involved in inflammatory pathways. For instance, analogs of this compound have shown promise in inhibiting the production of pro-inflammatory cytokines, which are crucial in conditions like rheumatoid arthritis and inflammatory bowel diseases .
Organic Synthesis
Synthesis of Heterocyclic Compounds
this compound serves as an intermediate in the synthesis of various heterocyclic compounds. These heterocycles are vital in pharmaceutical development due to their diverse biological activities. The compound can undergo nucleophilic substitution reactions, facilitating the formation of new derivatives that may exhibit enhanced therapeutic properties.
Chemical Reactivity
The compound is also noted for its reactivity in organic synthesis. It can participate in oxidation and reduction reactions, allowing for the generation of sulfonyl derivatives or sulfide groups. Additionally, it can form Schiff bases through condensation reactions with aldehydes or ketones, which are valuable intermediates in organic chemistry.
Material Science
Development of New Materials
In material science, this compound is being investigated for its potential use in creating polymers and coatings with specific properties. Its unique chemical structure may contribute to enhanced mechanical strength or thermal stability in polymeric materials, making it suitable for various industrial applications.
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound in clinical settings and laboratory research:
- Antimycobacterial Activity : A study published in Antibiotics detailed the synthesis of new hydrazone derivatives based on this compound, demonstrating significant antitubercular activity comparable to existing treatments like isoniazid .
- Inflammatory Disease Models : In vivo studies have shown that derivatives of this compound effectively reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications .
- Synthesis Pathways : Research has documented efficient synthetic routes for producing this compound and its derivatives, emphasizing its utility as a building block in drug discovery and development processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide is primarily related to its ability to interact with biological targets through its functional groups. The sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, while the hydrazide moiety can participate in nucleophilic attacks on electrophilic centers in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[(4-Methylphenyl)sulfonyl]acetohydrazide (8a)
- Structure : Differs from 8b by replacing the 4-methoxy group with a 4-methyl substituent.
- Synthesis : Prepared similarly to 8b using 4-methylphenylsulfonyl chloride (80% yield) .
- Activity : Exhibits comparable antiproliferative activity but slightly reduced anti-HIV efficacy compared to 8b, highlighting the importance of the methoxy group in enhancing target binding .
ZE-5a, ZE-5b, ZE-5c (Triazole Sulfonamide Derivatives)
- Structure : Contain 4-methylphenylsulfonyl groups linked to triazole-thiol cores with pyridine or fluorophenyl substituents .
- Activity : Demonstrated anticoagulant and antiplatelet effects, with ZE-5c (fluorophenyl variant) showing superior activity due to electron-withdrawing groups enhancing thrombin inhibition .
- Comparison : Unlike 8b, these derivatives lack the benzothiazolylpiperazine moiety, resulting in divergent biological targets (hematological vs. antiviral).
Hydrazide Derivatives with Heterocyclic Cores
N′-(4-Methoxybenzylidene)-2-[(4-methoxyphenyl)amino]acetohydrazide (3f)
- Structure: Features a 4-methoxybenzylidene hydrazone and a 4-methoxyanilino group .
- Synthesis: Prepared via condensation of 2-(4-methoxyphenylamino)acetohydrazide with 4-methoxybenzaldehyde (93% yield) .
- Activity : Primarily studied for antimicrobial properties, contrasting with 8b’s antiviral focus.
Compound 198 ()
- Structure : (E)-N-(4-chlorobenzylidene)-2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide .
- Activity : Potent α-glucosidase inhibitor (IC$_{50}$ = 18.7 ± 0.7 µM), suggesting acetohydrazides with aromatic/heterocyclic substituents broadly target metabolic enzymes .
Pharmacological Activity Comparisons
Antiviral Activity
Anticancer Potential
- 8b: Limited direct data, but benzothiazole derivatives are known for antiproliferative effects .
- Triazole-Thiol Derivatives (): N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed IC$_{50}$ values <10 µM against melanoma cells, outperforming 8b in cytotoxicity studies .
Biological Activity
Chemical Structure
The structural formula of 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide can be represented as follows:
Key Features:
- Sulfonamide Linkage: Contributes to potential antibacterial and anticancer properties.
- Methoxy Group: May influence the compound's pharmacokinetics and interaction with biological targets.
Potential Biological Activities
Based on the structural characteristics of this compound, several biological activities can be hypothesized:
- Antimicrobial Activity: The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity: The hydrazide moiety is often associated with anticancer properties, as seen in other hydrazide derivatives.
- Enzyme Inhibition: Similar compounds have shown potential in inhibiting enzymes linked to disease processes.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-Methoxyphenyl)acetohydrazide | CHNO | Lacks sulfonamide functionality |
| 4-Methoxybenzenesulfonamide | CHNOS | Simple sulfonamide without hydrazide |
| Acetohydrazide | CHNO | Basic hydrazide structure without aromatic substitution |
| Sulfanilamide | CHNOS | Contains amino group but lacks methoxy substitution |
Research Findings
While specific studies on this compound are scarce, related research provides insights into its potential activities:
- Antibacterial Studies: Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
- Antifungal Activity: Research on hydrazone derivatives indicates promising antifungal effects, suggesting that similar mechanisms may apply to this compound .
- Cytotoxicity Evaluations: Some hydrazides have exhibited significant cytotoxicity against cancer cell lines, indicating that further exploration of this compound's anticancer potential is warranted .
Case Studies
- Anticancer Activity Evaluation:
- Enzyme Inhibition Studies:
Q & A
Basic: What are the optimal synthetic routes for 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide, and how can purity be ensured?
Answer:
The synthesis typically involves coupling a 4-methoxyphenylsulfonyl chloride derivative with acetohydrazide under basic conditions. Key steps include:
- Reagent selection : Use triethylamine or pyridine as a base to neutralize HCl byproducts .
- Solvent optimization : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) enhances solubility and reaction efficiency .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : 1H/13C NMR confirms the hydrazide (–NH–NH2) proton signals (δ 8.5–9.5 ppm) and sulfonyl group integration .
- FT-IR : Peaks at ~3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), and 1150 cm⁻¹ (S=O) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ at m/z 299.08) .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking : Dock the compound into α-glucosidase (PDB: 2ZEJ) to assess binding affinity. Similar acetohydrazides show IC50 values <10 µM (e.g., compound 228: 6.10 ± 0.8 µM) .
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate structure with antimicrobial activity .
Advanced: How do substituents on the phenyl ring affect biological activity?
Answer:
- Electron-withdrawing groups (e.g., –NO2, –Br) enhance antimicrobial potency by increasing electrophilicity .
- Methoxy groups improve solubility but may reduce membrane permeability. Comparative studies show 4-methoxy derivatives exhibit balanced bioactivity .
Advanced: How should researchers resolve contradictions in reaction yields reported across studies?
Answer:
- Parameter screening : Systematically vary temperature (60–100°C), solvent polarity, and catalyst (e.g., Cs2CO3 vs. K2CO3) .
- In-line monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and optimize stepwise yields .
Basic: What are the key safety considerations for handling this compound?
Answer:
- Toxicity : Hydrazide derivatives may be hepatotoxic. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced: What strategies improve the compound’s stability in aqueous solutions?
Answer:
- pH control : Maintain solutions at pH 6–8 to avoid hydrazide decomposition .
- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to enhance shelf life .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC50 <50 µM indicates promise) .
Advanced: How does the sulfonyl group influence reactivity in nucleophilic substitutions?
Answer:
The sulfonyl group acts as an electron-withdrawing moiety, activating the adjacent carbon for nucleophilic attack. For example:
- Amination : React with amines (e.g., benzylamine) in DMF at 80°C to form hydrazone derivatives .
- Thiol substitution : Replace the sulfonyl group with –SH using NaSH/EtOH (yield: 70–85%) .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
Answer:
- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases .
- DSC : Monitor endothermic peaks (melting points vary by 5–10°C between polymorphs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
